1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone
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Overview
Description
Ethanone, 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)- is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological properties, including antimicrobial, antiviral, antiparasitic, anti-inflammatory, and antituberculosis activities . The presence of the chloro group at the 6-position of the imidazo[1,2-a]pyridine ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)- can be achieved through a convenient two-step one-pot method. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This method provides a simple and practical approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same two-step one-pot method. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Ethanone, 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)- involves its interaction with specific molecular targets and pathways. The chloro group enhances its binding affinity to target proteins, leading to inhibition of their activity. This can result in antimicrobial, antiviral, and anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used as a fluorescent probe for monitoring pH changes.
2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone: Another derivative with similar chemical properties.
Uniqueness
Ethanone, 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3 |
InChI Key |
ZGOCQBHBZZUFFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=C(C=C2)Cl |
Origin of Product |
United States |
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